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molecular formula C14H11ClS B8294758 11-Chloro-6,11-dihydrodibenz[b,e]thiepin

11-Chloro-6,11-dihydrodibenz[b,e]thiepin

Cat. No. B8294758
M. Wt: 246.8 g/mol
InChI Key: LYGVSZXMMRLJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04335122

Procedure details

A solution of 33 g of 11-hydroxy-6,11-dihydrodibenz[b,e]thiepin in 400 ml of absolute alcohol is saturated with hydrogen chloride gas at 5° C. for 1/2 hour. The resulting solution is dried with CaCl2, filtered and concentrated in vacuo to an oil which crystallizes upon standing in a refrigerator (10° C.) after 3 days. Recrystallization from cyclohexane provides 27 g of 11-chloro-6,11-dihydrodibenz[b,e]thiepin m.p. 79°-82° C.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH:2]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[CH2:6][S:5][C:4]2[CH:13]=[CH:14][CH:15]=[CH:16][C:3]1=2.[ClH:17]>>[Cl:17][CH:2]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[CH2:6][S:5][C:4]2[CH:13]=[CH:14][CH:15]=[CH:16][C:3]1=2

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
OC1C2=C(SCC3=C1C=CC=C3)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
alcohol
Quantity
400 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting solution is dried with CaCl2
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil which
CUSTOM
Type
CUSTOM
Details
crystallizes
CUSTOM
Type
CUSTOM
Details
Recrystallization from cyclohexane

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC1C2=C(SCC3=C1C=CC=C3)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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